Glycyl-Exatecan-d5 (hydrochloride)
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Overview
Description
Glycyl-Exatecan-d5 (hydrochloride) is a deuterium-labeled analog of Glycyl-Exatecan. It is a derivative of Exatecan, a hexacyclic camptothecin analog known for its potent antitumor activity. The compound is primarily used in scientific research and drug development due to its enhanced stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-Exatecan-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Glycyl-Exatecan molecule. . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Glycyl-Exatecan-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in controlled environments to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Glycyl-Exatecan-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterium-labeled reduced forms of the compound .
Scientific Research Applications
Glycyl-Exatecan-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterium-labeled drugs.
Medicine: Utilized in preclinical and clinical research to develop new anticancer therapies, particularly for its potent antitumor activity.
Industry: Applied in the pharmaceutical industry for the development and testing of new drug formulations
Mechanism of Action
The mechanism of action of Glycyl-Exatecan-d5 (hydrochloride) involves its interaction with topoisomerase I, an enzyme critical for DNA replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Exatecan: The parent compound of Glycyl-Exatecan-d5, known for its potent antitumor activity.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A widely used camptothecin derivative for the treatment of various cancers
Uniqueness
Glycyl-Exatecan-d5 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in metabolic research. The deuterium atoms reduce the rate of metabolic degradation, providing a longer half-life and improved efficacy in research applications .
Properties
IUPAC Name |
2-amino-N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O5.ClH/c1-3-26(35)15-6-19-23-13(9-31(19)24(33)14(15)10-36-25(26)34)22-17(29-20(32)8-28)5-4-12-11(2)16(27)7-18(30-23)21(12)22;/h6-7,17,35H,3-5,8-10,28H2,1-2H3,(H,29,32);1H/t17-,26-;/m0./s1/i1D3,3D2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDKXFZXMHVQO-SJAVSKTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClFN4O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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